molecular formula C19H19NO6 B13405050 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid CAS No. 52716-31-1

2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid

Cat. No.: B13405050
CAS No.: 52716-31-1
M. Wt: 357.4 g/mol
InChI Key: QZQLZSOVLJRVIK-UHFFFAOYSA-N
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Description

2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid is an organic compound with the molecular formula C19H19NO6 It is known for its unique chemical structure, which includes a diethylamino group, a hydroxybenzoyl group, and a terephthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid typically involves the reaction of phthalic acid anhydride with 3-N,N-diethylaminophenol. The reaction proceeds under controlled conditions to yield the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid involves its interaction with molecular targets and pathways. The diethylamino and hydroxybenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid is unique due to its combination of functional groups, which impart distinct chemical and physical properties.

Properties

CAS No.

52716-31-1

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-(diethylamino)-2-hydroxybenzoyl]terephthalic acid

InChI

InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)15-9-11(18(23)24)5-7-13(15)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

QZQLZSOVLJRVIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)O

Origin of Product

United States

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